derivati degli acidi alfa-alcolcarbossilici

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.

In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.

In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.

Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

Acetic acid, bromo-, 1,1-dimethylpropyl ester | 82823-34-5 | C7H13BrO2 |

|

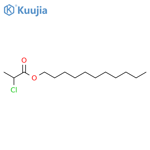

Propanoic acid, 2-chloro-, undecyl ester | 88104-30-7 | C14H27ClO2 |

|

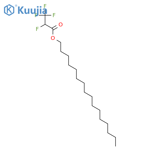

Propanoic acid, 2,3,3,3-tetrafluoro-, hexadecyl ester | 88239-60-5 | C19H34F4O2 |

|

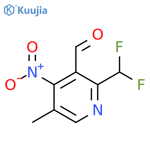

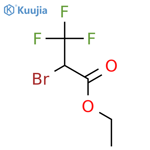

ethyl 2-bromo-3,3,3-trifluoropropanoate | 108221-68-7 | C5H6BrF3O2 |

|

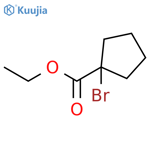

ethyl 1-bromocyclopentane-1-carboxylate | 30038-94-9 | C8H13BrO2 |

|

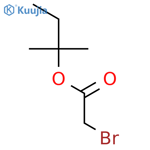

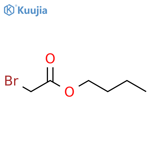

butyl bromoacetate | 18991-98-5 | C6H11BrO2 |

|

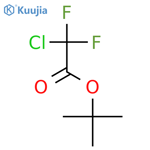

tert-Butyl Chloro(difluoro)acetate | 167308-43-2 | C6H9ClF2O2 |

|

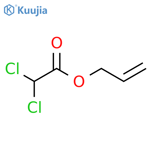

allyl dichloroacetate | 30895-77-3 | C5H6Cl2O2 |

|

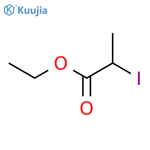

Ethyl 2-iodopropionate | 31253-08-4 | C5H9IO2 |

|

acetic acid, trifluoro-, octyl ester | 2561-21-9 | C10H17F3O2 |

Letteratura correlata

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

Fornitori consigliati

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

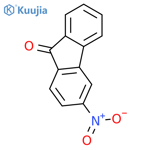

3-Nitrofluorenone Cas No: 42135-22-8

3-Nitrofluorenone Cas No: 42135-22-8 -

-